Bullatanocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

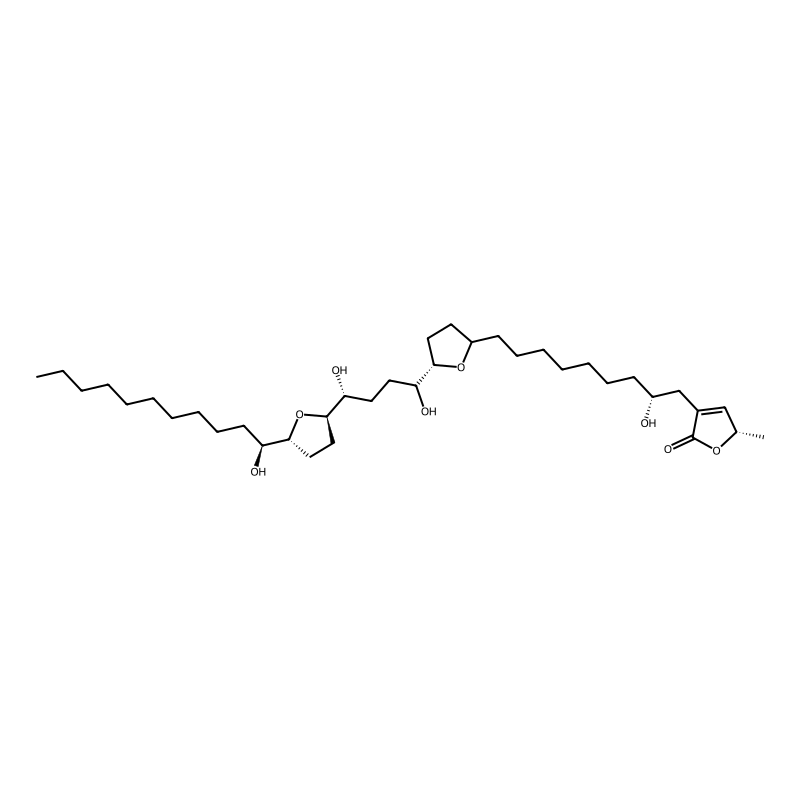

Bullatanocin, also referred to as annonin IV or cherimolin 2, is a member of the annonaceous acetogenins, a class of organic compounds characterized by their complex structures and potent biological activities. These compounds are typically derived from plants in the Annonaceae family, particularly from species like Annona bullata. Structurally, bullatanocin consists of a long hydrocarbon chain with a terminal carboxylic acid and a methyl-substituted alpha, beta-unsaturated-gamma-lactone. It features unique structural elements such as tetrahydrofuran or tetrahydropyran systems, which contribute to its biological properties .

Bullatanocin has a molecular formula of and a molecular weight of approximately 638.9 g/mol. Its melting point ranges between 107-109 °C, and it is predominantly found in solid form. The compound is practically insoluble in water but can be detected in various biological fluids, including urine, and is present in certain fruits and alcoholic beverages .

- Lipid Peroxidation: Bullatanocin has been implicated in lipid peroxidation processes, which can lead to cellular damage and are relevant in the context of various diseases .

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, releasing fatty acids and other products.

- Reduction Reactions: Bullatanocin can participate in reduction reactions due to its unsaturated lactone moiety.

Bullatanocin exhibits significant cytotoxic activity, particularly against human tumor cell lines. Research indicates that it has low effective doses (ED50), making it a promising candidate for cancer treatment. Additionally, it may act as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The synthesis of bullatanocin has been explored through various methods:

- Convergent Synthesis: A notable approach involves the union of C18–C34 and C3–C17 subunits along with butenolide components using α-chloro sulfide intermediates. This method allows for high stereoselectivity and efficiency in constructing the complex structure of bullatanocin .

- Total Synthesis: Researchers have developed total synthesis strategies that utilize modular approaches to create the nonadjacently linked bis-tetrahydrofuran structure characteristic of bullatanocin .

Research on bullatanocin's interactions includes:

- Cell Membrane Interaction: It is predicted to localize within cell membranes based on its logP value, indicating potential interactions with membrane-bound proteins and lipids.

- Enzyme Inhibition: Studies suggest that bullatanocin may inhibit leukotriene A4 hydrolase, impacting inflammatory pathways.

Several other compounds share structural similarities with bullatanocin, particularly within the class of annonaceous acetogenins. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Annonin IV | Acetogenin | Similar cytotoxic properties |

| Bullatalicin | Acetogenin | Related compound with significant bioactivity |

| Cherimolin 2 | Acetogenin | Shares structural features with bullatanocin |

| Squamostatin C | Nonadjacent bis-tetrahydrofuran | Known for potent antitumor activity |

Bullatanocin is unique due to its specific arrangement of functional groups and stereochemistry, which contribute to its distinct biological activities compared to these similar compounds .

Bullatanocin represents a structurally complex member of the annonaceous acetogenin family, characterized by its distinctive molecular formula C37H66O8 and molecular weight of 638.9 grams per mole [1] [2]. The compound exists as a waxy solid with a melting point ranging from 107 to 109 degrees Celsius, exhibiting practical insolubility in water while maintaining solubility in organic solvents [2] . The molecular architecture of bullatanocin is defined by its classification as a nonadjacent bis-tetrahydrofuran acetogenin, distinguishing it from other acetogenin subtypes through the spatial arrangement of its cyclic ether systems [3] [15].

The fundamental structural framework of bullatanocin consists of a long-chain fatty acid derivative featuring two tetrahydrofuran rings positioned at nonadjacent locations within the carbon skeleton [3]. The first tetrahydrofuran ring spans carbons 12 through 15, while the second ring encompasses carbons 20 through 23, creating a characteristic nonadjacent bis-tetrahydrofuran core structure [3]. This molecular architecture is complemented by multiple hydroxyl groups strategically positioned throughout the carbon chain, contributing to the compound's stereochemical complexity and biological activity [7].

The terminal portion of the molecule features an alpha-beta-unsaturated gamma-lactone moiety, a structural element common to annonaceous acetogenins and essential for their biological properties [3]. The presence of nine confirmed stereogenic centers throughout the molecular framework necessitates precise stereochemical assignment for complete structural characterization [3] [7]. The compound's biosynthetic origin from the polyketide pathway accounts for its even-numbered carbon count and the specific positioning of functional groups along the aliphatic chain [30].

| Molecular Property | Value | Reference |

|---|---|---|

| Molecular Formula | C37H66O8 | [1] [2] |

| Molecular Weight (g/mol) | 638.9 | [1] [2] |

| CAS Registry Number | 129138-51-8 | [1] |

| Physical State | Solid (waxy) | [2] |

| Melting Point (°C) | 107-109 | [2] |

| Structural Classification | Nonadjacent bis-tetrahydrofuran acetogenin | [3] [15] |

| Number of Stereogenic Centers | 9 (confirmed) | [3] [7] |

| Natural Source | Annona bullata Rich | [7] [9] |

Absolute Configuration Determination via Nuclear Magnetic Resonance and X-ray Crystallography

The determination of bullatanocin's absolute configuration has been achieved through sophisticated nuclear magnetic resonance spectroscopic techniques, particularly employing Mosher ester methodology and correlation spectroscopy [3] [7]. The structural elucidation process revealed the absolute configurations at multiple stereogenic centers: 4R, 12R, 15R, 16S, 19R, 20R, 23R, 24R, and 36S for the naturally occurring bullatanocin [3] [7]. These assignments were established through comprehensive analysis of proton and carbon-13 nuclear magnetic resonance spectra, supplemented by two-dimensional correlation spectroscopy experiments [3].

The nuclear magnetic resonance analysis of the bis-tetrahydrofuran core region provided crucial stereochemical information through characteristic chemical shift patterns [3]. The proton at position 15 in bullatanocin resonates at 3.80 parts per million in deuterated chloroform, indicative of the trans configuration of the 12/15 tetrahydrofuran ring [3]. This chemical shift value contrasts significantly with the cis isomer, where the same proton appears at 3.72 parts per million, demonstrating the sensitivity of nuclear magnetic resonance spectroscopy to subtle stereochemical differences [3].

Carbon-13 nuclear magnetic resonance data for the tetrahydrofuran core regions revealed diagnostic chemical shifts that correlate with specific stereochemical arrangements [3]. The tetrahydrofuran ring carbons exhibit characteristic resonances between 79 and 83 parts per million, while the adjacent carbinol centers appear in the 74 to 82 parts per million region [3]. The relative stereochemistries of the hydroxyl-bearing carbons were determined through analysis of vicinal coupling patterns and comparison with synthetic model compounds of known configuration [3].

Nuclear Overhauser Effect Spectroscopy experiments provided additional confirmation of the relative stereochemistry within the bis-tetrahydrofuran core [3]. Cross-peaks between specific protons indicated spatial proximity, confirming the trans configuration of both tetrahydrofuran rings in bullatanocin [3]. The preparation of formaldehyde acetal derivatives further aided in stereochemical assignment by providing diagnostic nuclear magnetic resonance signatures characteristic of specific relative configurations [3].

| Carbon Position | 13C Chemical Shift (δ ppm) | 1H Chemical Shift Assignment | Stereochemical Significance |

|---|---|---|---|

| C-12 | 79.3 | 3.86 (m) | Tetrahydrofuran ring carbon (trans) |

| C-15 | 81.9 | 3.80 (trans form) | Tetrahydrofuran ring carbon (trans) |

| C-16 | 74.2 | 3.40 (threo) | Carbinol center (threo configuration) |

| C-19 | 74.0 | 3.40 (threo) | Carbinol center (threo configuration) |

| C-20 | 82.7 | ~3.9 (m) | Tetrahydrofuran ring carbon |

| C-23 | 82.7 | ~3.9 (m) | Tetrahydrofuran ring carbon |

| C-24 | 74.0 | 3.40 (threo) | Carbinol center (threo configuration) |

Comparative Analysis with Nonadjacent Bis-Tetrahydrofuran Acetogenins

Bullatanocin belongs to a structurally related family of nonadjacent bis-tetrahydrofuran acetogenins that share the same molecular formula but differ in stereochemical arrangements at specific positions [3] [8]. The most closely related compound is bullatalicin, which differs from bullatanocin solely in the absolute configuration at carbon-24, where bullatalicin possesses an S configuration compared to bullatanocin's R configuration [3] [8]. This single stereochemical difference significantly impacts the biological properties and nuclear magnetic resonance spectral characteristics of the two compounds [3].

The cis isomers of both bullatanocin and bullatalicin, designated as 12,15-cis-bullatanocin and 12,15-cis-bullatalicin respectively, represent additional members of this acetogenin subfamily [3]. These compounds differ from their trans counterparts in the configuration of the 12/15 tetrahydrofuran ring, where the cis isomers possess S configuration at carbon-12 instead of the R configuration found in the trans forms [3]. The nuclear magnetic resonance signature of this stereochemical difference is evident in the upfield shift of the proton at position 15 from 3.80 to 3.72 parts per million [3].

Squamostatin A represents another structural isomer within the nonadjacent bis-tetrahydrofuran family, sharing the same molecular formula and similar stereochemical features but differing in the precise positioning of functional groups along the carbon chain [8] [16]. Gigantecin, while also belonging to the bis-tetrahydrofuran class, exhibits different positioning of the tetrahydrofuran rings at carbons 15/18 and 21/24, demonstrating the structural diversity possible within this acetogenin subfamily [10] [16].

The stereochemical variations among these compounds have profound implications for their biological activities and structure-activity relationships [18]. Research has demonstrated that alterations in the bis-tetrahydrofuran core stereochemistry significantly affect cytotoxic potency, with some stereoisomers showing activity differences spanning several orders of magnitude [18]. The trans configuration of the tetrahydrofuran rings generally correlates with enhanced biological activity compared to cis configurations, although this relationship varies depending on the specific cellular target and assay conditions [28].

| Compound | C-12 Configuration | C-15 Configuration | C-24 Configuration | 1H Nuclear Magnetic Resonance H-15 (δ ppm) | Key Distinguishing Feature |

|---|---|---|---|---|---|

| Bullatanocin | R | R | R | 3.80 | Trans tetrahydrofuran, C-24R |

| Bullatalicin | R | R | S | 3.80 | Trans tetrahydrofuran, C-24S |

| 12,15-cis-Bullatanocin | S | S | R | 3.72 | Cis tetrahydrofuran at C-12/15 |

| 12,15-cis-Bullatalicin | S | S | S | 3.72 | Cis tetrahydrofuran, C-24S |

| Squamostatin A | R | R | R | 3.80 | Different tetrahydrofuran positioning |